molecular formula C16H16N2OS B3138507 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 459443-11-9

6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B3138507
CAS No.: 459443-11-9
M. Wt: 284.4 g/mol
InChI Key: AHNXSFJSKWMDIY-UHFFFAOYSA-N
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Description

6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a synthetic organic compound with a molecular formula of C16H16N2OS and a molecular weight of 284.38 g/mol . This compound features a hybrid heterocyclic structure, incorporating both a quinolin-2-one and a thiophene ring system, which are of significant interest in medicinal and organic chemistry. The quinolin-2-one and thiophene scaffolds are recognized as privileged structures in drug discovery. Thiophene-based heterocycles are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor activities . The presence of these distinct heterocyclic motifs makes this compound a valuable intermediate or scaffold for researchers exploring new structural prototypes with potential pharmacological activity. It can be used in the synthesis of combinatorial libraries or as a building block for developing more complex molecules in material science and pharmaceutical research. This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-methyl-3-[(thiophen-2-ylmethylamino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-4-5-15-12(7-11)8-13(16(19)18-15)9-17-10-14-3-2-6-20-14/h2-8,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNXSFJSKWMDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.

Biology: Biologically, 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has shown potential in various assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.

Industry: Industrially, this compound is used in the development of new drugs and materials. Its unique structure allows for the creation of novel compounds with enhanced properties.

Mechanism of Action

The mechanism by which 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications in Key Analogs

The following compounds share the quinolin-2-one or related scaffolds but differ in substituents, leading to distinct physicochemical and functional properties:

Compound Name Key Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thiophen-2-ylmethyl 459443-11-9 C₁₆H₁₆N₂OS 284.38 Sulfur-containing heterocycle; moderate polarity
Pyridine Analog Pyridin-3-ylmethyl 462068-05-9 C₁₇H₁₇N₃O ~295.34 Nitrogen-rich aromatic ring; increased basicity
Tetrazole Derivative 2H-Tetrazol-5-yl 13600-29-8 C₇H₆N₄O 178.15 High nitrogen content; bioisostere for carboxylic acids
Dihydropyrimidinone 2-Methylprop-1-enyl N/A C₁₈H₂₂N₂O₃ 314.38 Envelope conformation; intramolecular H-bonding
Amino-Hydroxy Derivative 6-Amino-3-hydroxy 136764-92-6 C₁₀H₁₀N₂O₂ 190.20 Strong H-bond donor/acceptor; enhanced solubility

Electronic and Solubility Properties

  • Thiophene vs. Pyridine: The thiophene group in the target compound is less basic than the pyridine analog’s nitrogen-containing ring.
  • Tetrazole Group : The tetrazole substituent () introduces multiple nitrogen atoms, enhancing polarity and enabling strong hydrogen-bonding interactions akin to carboxylic acids, which may improve bioavailability .
  • Amino-Hydroxy Groups: Compounds like 6-amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one (CAS 136764-92-6) exhibit high solubility due to amine and hydroxyl groups, which facilitate interactions with aqueous environments .

Hydrogen Bonding and Crystallography

  • Intramolecular Interactions: The dihydropyrimidinone derivative () adopts an envelope conformation stabilized by an intramolecular C–H···O bond, a feature likely shared with the target compound depending on substituent flexibility .
  • Graph Set Analysis : Hydrogen-bonding patterns in crystals () suggest that analogs with polar groups (e.g., tetrazole, hydroxy) form robust intermolecular networks, impacting crystallinity and stability .

Biological Activity

6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, with the CAS number 1173927-31-5, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure

The molecular formula for this compound is C16H16N2OS. Its structure features a quinoline core with a thiophenyl side chain, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related quinoline compounds often range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy .
  • Mechanism of Action : Quinoline derivatives are believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication .

Anticancer Activity

The anticancer potential of this compound has also been explored.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that certain quinoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds were reported to be as low as 0.48 μM, indicating potent activity .
  • Mechanisms : The induction of apoptosis was linked to increased caspase activity and cell cycle arrest at the G1 phase, highlighting a potential pathway through which these compounds exert their effects .

Pharmacological Profile

The pharmacological profile of this compound suggests a broad range of activities beyond antibacterial and anticancer effects.

Additional Activities

  • Antifungal Properties : Some derivatives have shown antifungal activity, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Preliminary studies suggest that quinoline derivatives may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli3.12 - 12.5 μg/mL
AnticancerMCF-70.48 μM
U-9370.76 μM
Anti-inflammatoryN/AN/A

Q & A

Q. What are the common synthetic routes for preparing 6-methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of a substituted quinolin-2-one precursor with thiophen-2-ylmethylamine.
  • Step 2 : Microwave-assisted cyclization using indium(III) chloride (InCl₃) as a catalyst, which enhances reaction efficiency and recyclability .
  • Intermediate characterization : Key intermediates include tetrahydrofuran- or benzylamine-substituted analogs (e.g., S6 and S7 in ), verified via 1H NMR^1 \text{H NMR} (e.g., δ 2.35 ppm for methyl groups, δ 7.72 ppm for aromatic protons) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve crystal structures. For example, related quinoline derivatives show mean C–C bond lengths of 1.39 Å and R factors < 0.06 .
  • NMR spectroscopy : 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (COSY, HSQC) confirm substitution patterns, e.g., thiophene methylene protons at δ 2.55 ppm .
  • Mass spectrometry : APCI+ mode confirms molecular ion peaks (e.g., m/z 273 for S6) .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard classification : Based on analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods and PPE .
  • Storage : Store at -20°C in inert atmospheres to prevent decomposition, similar to structurally related CDK inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst optimization : InCl₃ (5–10 mol%) under microwave irradiation (50–80°C, 30 min) increases yield to >50% while enabling catalyst reuse .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of amine intermediates.
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products.

Q. How can biological activity (e.g., kinase inhibition) be systematically evaluated for this compound?

Methodological Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity to targets like CDK1 (IC₅₀ values < 1 µM for analogs) .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to control inhibitors like Ro 3306 .

Q. How can conflicting spectral or crystallographic data be resolved during characterization?

Methodological Answer:

  • Cross-validation : Compare 1H NMR^1 \text{H NMR} with X-ray-derived bond lengths (e.g., aromatic C–C vs. NMR coupling constants). Discrepancies may indicate dynamic effects or impurities .
  • DFT calculations : Optimize molecular geometry using software like Gaussian and overlay with experimental XRD data to validate substituent orientations .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses in CDK1 active sites, guided by crystallographic data (PDB: 3TW) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
Reactant of Route 2
6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

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